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Introduction
Gamillus is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish,

Olindias formosa.[1] It exhibits exceptional acid tolerance, maintaining bright fluorescence in

acidic environments where conventional GFPs are quenched.[2][3] This property makes

Gamillus a powerful tool for quantitative live-cell imaging, particularly for studying dynamic

processes within acidic organelles such as lysosomes, endosomes, and autophagosomes.[1]

This document provides detailed application notes and protocols for the use of Gamillus in

quantitative live-cell imaging, with a focus on its application in monitoring autophagy.

Quantitative Data
The photophysical properties of Gamillus make it a bright and stable fluorescent reporter.

However, for quantitative imaging applications, it is crucial to consider its characteristics in

comparison to other commonly used GFPs.

Table 1: Photophysical Properties of Gamillus
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Property Value Reference

Excitation Wavelength (λex) 505 nm

Emission Wavelength (λem) 524 nm

Quantum Yield (QY) 0.89

Molar Extinction Coefficient

(EC)
75,000 M⁻¹cm⁻¹

Brightness (EC x QY / 1000) 66.75

pKa 3.4 - 4.0 [2][3]

Table 2: Quantitative Comparison of Gamillus with other
Green Fluorescent Proteins
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Fluorescent
Protein

Relative
Brightness

Photostability
Acid Tolerance
(pKa)

Key
Consideration
s for
Quantitative
Imaging

Gamillus High

Lower than

mEGFP,

especially at low

pH

Excellent (3.4)

High signal in

acidic organelles;

potential for

photobleaching

requires careful

optimization of

imaging

parameters.

mEGFP Standard High Moderate (6.0)

Good

photostability

makes it suitable

for long time-

lapse imaging in

neutral pH

environments.

mNeonGreen Very High Moderate Moderate (5.7)

Very bright, but

photostability can

be a limiting

factor in some

applications.

mGreenLantern High Low Moderate (5.6)

High

fluorescence

probability at

neutral pH, but

less stable under

illumination.

Data compiled from multiple sources, providing a comparative overview for experimental

design.[4][5]
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Experimental Protocols
General Live-Cell Imaging with Gamillus-tagged Proteins
This protocol outlines the general steps for expressing a Gamillus-fusion protein in mammalian

cells and performing live-cell fluorescence microscopy.

Materials:

Plasmid DNA encoding the Gamillus-fusion protein of interest

Mammalian cell line (e.g., HeLa, CHO-K1)

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

Transfection reagent (e.g., Turbofect, Lipofectamine)

Glass-bottom imaging dishes

Confocal microscope with a 488 nm laser line and appropriate emission filters

Procedure:

Cell Seeding: The day before transfection, seed the mammalian cells onto glass-bottom

imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

Transfection:

On the day of transfection, prepare the DNA-transfection reagent complexes according to

the manufacturer's protocol. For example, when using Turbofect, a common protocol

involves mixing the plasmid DNA with the reagent and incubating for 15-20 minutes at

room temperature before adding to the cells.

Add the transfection complexes to the cells and gently swirl the dish to ensure even

distribution.

Incubate the cells at 37°C in a CO2 incubator for 16-24 hours to allow for protein

expression.
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Live-Cell Imaging:

Before imaging, replace the culture medium with fresh, pre-warmed imaging medium

(phenol red-free medium is recommended to reduce background fluorescence).

Place the imaging dish on the microscope stage, ensuring the environmental chamber is

set to 37°C and 5% CO2.

Locate the transfected cells expressing the Gamillus-fusion protein.

Microscopy Settings:

Excite the Gamillus fluorophore using a 488 nm laser.

To minimize phototoxicity and photobleaching, especially for time-lapse imaging, use

the lowest possible laser power that provides a sufficient signal-to-noise ratio (a starting

point of 1-2 µW is recommended).[4]

Collect the emitted fluorescence using a detector set to a range of approximately 498-

606 nm.[4]

Optimize acquisition settings (e.g., pinhole size, scan speed, and averaging) to achieve

the desired image quality.

Image Analysis:

Acquired images can be analyzed using software such as ImageJ/Fiji or other specialized

imaging software to quantify fluorescence intensity, protein localization, or dynamic

changes over time.

Quantitative Analysis of Macroautophagy Flux using
Gamillus-LC3
This protocol describes how to monitor and quantify macroautophagy (hereafter referred to as

autophagy) by observing the formation and degradation of Gamillus-tagged LC3 (Gamillus-

LC3) puncta. LC3 is a key protein that is recruited to autophagosome membranes during
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autophagy. Gamillus's acid tolerance allows for the visualization of LC3 on autolysosomes,

where standard GFP would be quenched.

Materials:

Plasmid DNA encoding Gamillus-LC3

Mammalian cell line (e.g., HeLa, U2OS)

Complete cell culture medium

Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

Glass-bottom imaging dishes

Confocal microscope

Procedure:

Transfection and Expression:

Transfect cells with the Gamillus-LC3 plasmid as described in the general protocol above.

Allow 24-48 hours for expression. Cells should exhibit diffuse cytoplasmic and nuclear

fluorescence under basal conditions.

Induction of Autophagy:

To induce autophagy, wash the cells with PBS and replace the complete medium with pre-

warmed starvation medium (EBSS).

For control (basal autophagy) wells, maintain cells in complete medium.

Inhibition of Lysosomal Degradation (for Autophagic Flux Measurement):

To measure autophagic flux, treat a subset of the starved and control cells with a

lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4
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hours of the experiment. This will block the degradation of autolysosomes, causing them

to accumulate.

Live-Cell Imaging:

Image the cells using the microscopy settings described in the general protocol.

Capture images from multiple random fields of view for each condition (basal, starved,

basal + inhibitor, starved + inhibitor).

Data Quantification and Interpretation:

Puncta Analysis: In each image, count the number of fluorescent Gamillus-LC3 puncta

per cell. Automated analysis using software like ImageJ is recommended for objectivity

and efficiency.

Interpretation of Results:

An increase in the number of Gamillus-LC3 puncta in starved cells compared to control

cells indicates the induction of autophagy.

A further increase in puncta number in the presence of a lysosomal inhibitor compared

to its absence is indicative of active autophagic flux (i.e., the rate of autophagosome

formation and delivery to the lysosome).

If an experimental treatment increases puncta number but there is no further increase

with a lysosomal inhibitor, it may suggest a blockage in the later stages of autophagy

(e.g., impaired fusion with lysosomes).

Visualizations
Signaling Pathway: Macroautophagy
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Caption: Simplified overview of the macroautophagy pathway.

Experimental Workflow: Quantitative Autophagy Flux
Assay
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Caption: Workflow for measuring autophagic flux using Gamillus-LC3.

Logical Relationship: Interpreting Gamillus-LC3 Puncta
Formation
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Caption: Decision tree for interpreting Gamillus-LC3 puncta data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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